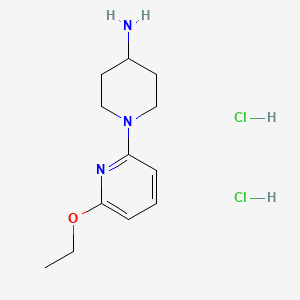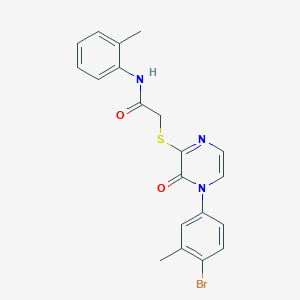
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a multifaceted chemical known for its significant applications across chemistry, biology, medicine, and industry. Its complex structure implies its broad utility and potential in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves a multistep process. Each step requires precise conditions to ensure the correct formation of the desired compound. One common route starts with the formation of the pyrimidine core, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. Subsequent steps include the coupling of the ethyl group and the final attachment of the tetrahydronaphthalene-2-sulfonamide moiety under controlled conditions.
Industrial Production Methods
In an industrial setting, the large-scale production of this compound necessitates optimization of the synthetic route to enhance yield and purity. This often involves the use of high-pressure reactors and automated purification systems. The reaction conditions are carefully monitored and controlled, including temperature, pressure, and pH, to ensure consistency and quality in production.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions such as oxidation, reduction, and substitution. The specific nature of these reactions depends on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically conducted under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used, usually under anhydrous conditions.
Substitution: This compound can participate in nucleophilic substitution reactions using reagents such as alkyl halides and nucleophiles like amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions vary. Oxidation may yield compounds with additional oxygen-containing functional groups, reduction typically results in compounds with fewer oxygen atoms, and substitution reactions generate derivatives with new substituents in place of the original groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating novel compounds for various chemical applications.
Biology
Biologically, this compound has been explored for its potential as an enzyme inhibitor. Its interaction with biological targets can modulate enzyme activity, making it a candidate for studying biochemical pathways and developing new biological assays.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Due to its ability to interact with specific molecular targets, it is studied for its efficacy in treating certain diseases or conditions. This includes research into its use as an anti-inflammatory or anticancer agent.
Industry
In industry, this compound finds application in the development of specialized materials and chemicals. Its stability and reactivity profile make it suitable for producing materials with specific desired properties.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its binding to specific molecular targets. These targets could be enzymes or receptors involved in various biochemical pathways. The binding interaction typically results in the inhibition or modulation of the target's activity, thereby exerting its biological effect.
Comparison with Similar Compounds
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is compared with other sulfonamide compounds. Similar compounds include:
Sulfanilamide: An older sulfonamide antibiotic, widely known for its use in treating bacterial infections.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19-12-18(15-5-6-15)20-13-22(19)10-9-21-26(24,25)17-8-7-14-3-1-2-4-16(14)11-17/h7-8,11-13,15,21H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBCPTUQPRVVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=NC(=CC3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
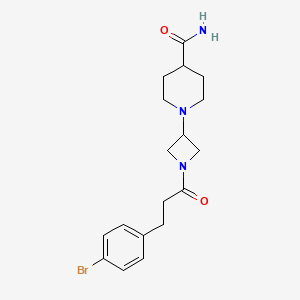
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2626934.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B2626935.png)
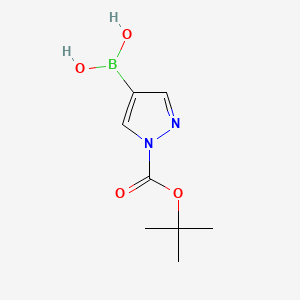
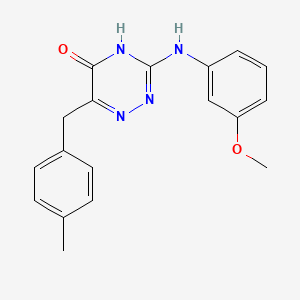
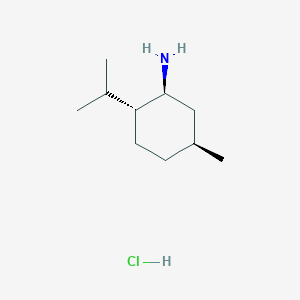
![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)
![5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B2626948.png)
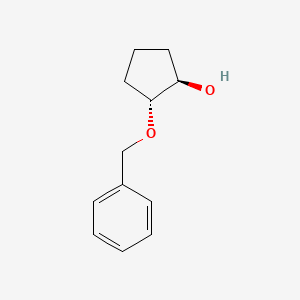

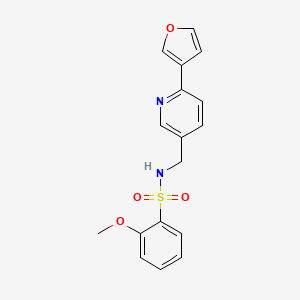
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)
